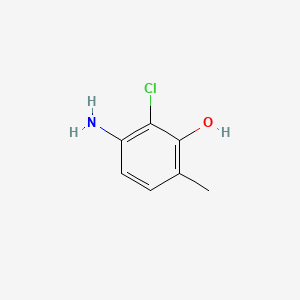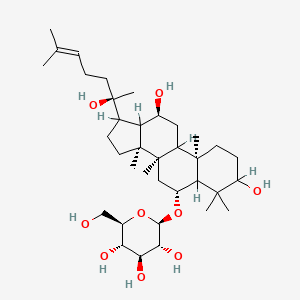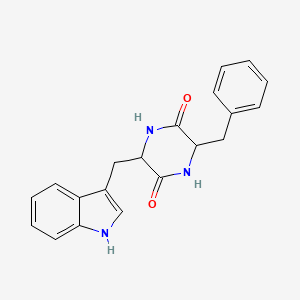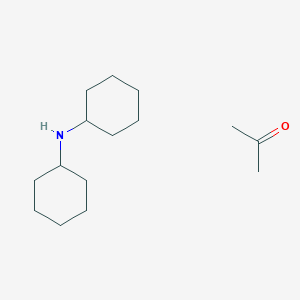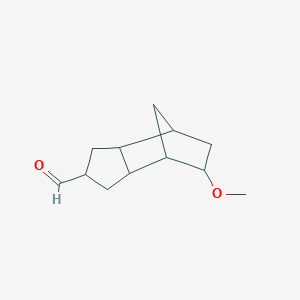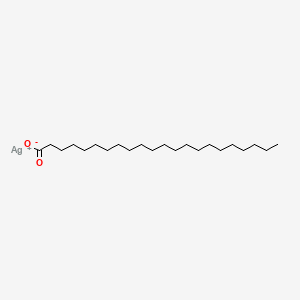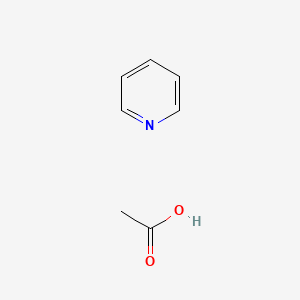
T-キニンの
説明
T-kinin is a peptide hormone found in humans and other mammals. It is a member of the tachykinin family of neuropeptides, which are involved in many physiological functions, including pain perception, inflammation, and regulation of the gastrointestinal system. T-kinin is produced in the hypothalamus, pituitary gland, and other tissues. It plays an important role in the regulation of blood pressure, heart rate, and other physiological processes.
科学的研究の応用
循環器疾患管理
T-キニンのは、カリクレイン-キニンの系 (KKS)において重要な役割を果たしており、心臓血管機能の調節に関与しています。 特に虚血性および糖尿病性疾患に関連する循環器疾患の治療における潜在的な治療応用について研究されています 。 T-キニンによるキニン受容体、特にB1およびB2の調節は、高血圧や心不全などの状態を管理するための新しい方法を提供する可能性があります .
抗炎症作用
この化合物は、炎症過程における主要な急性反応物質の1つです。 T-キニンは、B2受容体を介して作用し、炎症における重要なメディエーターとして同定されており、抗炎症療法の開発における潜在的な用途を示唆しています .
腎臓病治療
腎臓病の文脈において、T-キニンのはカリクレイン-キニンの系との相互作用により、腎機能と血流に影響を与える可能性があります。 研究により、特に糖尿病性腎症に関連する腎臓病の治療に、キニン受容体の活性を操作することが有益であることが示唆されています .
薬理学的調査
T-キニンのは、薬理学的調査において、ブラジキニン受容体の特異性と機能を区別するために使用されます。 キナーゼアンジオテンシン変換酵素 (ACE) による分解に対する耐性があることから、血管拡張の内因性経路とその様々な疾患における意味を研究するための貴重なツールとなっています .
医薬品開発
T-キニンのの生物学的プロファイルやACE分解に対する耐性などのユニークな特性は、医薬品開発において重要な分子となっています。 これは、キニン受容体を標的とする潜在的な治療薬の薬物動態と薬力学を理解するのに役立ちます .
血管拡張メカニズムに関する研究
T-キニンのは、内皮依存性血管拡張薬としての役割が、血圧調節のメカニズムに関する研究にとって重要です。 これは、キニンがB1およびB2受容体の活性化と、一酸化窒素 (NO)および内皮由来過分極因子 (EDHF)を含む下流のシグナル伝達経路を通じて血管拡張を媒介する方法の理解に貢献しています .
虚血と心臓の予備的調節
研究では、T-キニンを含むキニンが虚血に対して保護的な役割を果たし、心臓の予備的調節において保護的な役割を果たすことが常に示されています。 これは、心臓を虚血性損傷から保護する治療法の開発における応用を強調しています .
アンジオテンシン変換酵素 (ACE) 阻害剤に関する研究
T-キニンのとACE阻害剤の相互作用は、特にこれらの阻害剤の心臓血管保護効果を理解する上で注目されてきました。 T-キニンに関する研究は、副作用が少なく、より効果的なACE阻害剤の開発に関する知見を提供することができます .
作用機序
- Activation of phospholipase C (PLC) leads to the breakdown of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG) .
- DAG activates protein kinase C (PKC), affecting cellular responses .
Target of Action
- The two main receptors involved are:
- Induced during inflammation and tissue injury. Constitutively expressed and involved in vasodilation, pain modulation, and other physiological processes .
Mode of Action
Biochemical Pathways
- T-kinin’s effects involve multiple pathways:
- Through nitric oxide (NO) release and endothelium-derived hyperpolarizing factor (EDHF) . By stimulating mast cells and promoting cytokine release. Activation of sensory nerve fibers. Influencing fibrinolysis .
生化学分析
Biochemical Properties
T-kinin interacts with a variety of enzymes, proteins, and other biomolecules. It is produced by the action of kallikreins on kininogens . Kallikreins are a group of serine proteases that are expressed by hepatocytes and glandular cells, neutrophils in their zymogen forms . Tissue kallikrein mostly utilizes low-molecular-weight kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly on high-molecular-weight kininogen to generate the bradykinin hormone .
Cellular Effects
T-kinin has a significant impact on various types of cells and cellular processes. It is known to be one of the most potent endogenous stimulants of pain fibers and a variety of sensory fibers distributed throughout the cardiovascular system to monitor vascular reactivity, blood flow, and cardiovascular reflexes . It also acts as a modulator of transmitter release, especially in the sympathetic nervous system .
Molecular Mechanism
At the molecular level, T-kinin exerts its effects through binding interactions with G-protein-coupled receptors, triggering Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways . The α subunit stimulates phospholipase C (PLC), which in turn catalyzes the breakdown of phosphatidylinositol-4,5-bisphosphate (PIP2) into 1,2-diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3) .
Temporal Effects in Laboratory Settings
The effects of T-kinin can change over time in laboratory settings. Kinins are short-lived peptide hormones with plasma half-lives in the second range that are rapidly proteolytically converted and/or inactivated
Metabolic Pathways
T-kinin is involved in the kallikrein-kinin system, a metabolic pathway that involves the transformation of inactive prekallikreins into kallikreins, leading to the liberation of kinins from large protein precursors of hepatic origin, the kininogens .
Transport and Distribution
T-kinin is predominantly expressed by the liver and secreted by hepatocytes into the circulation . The kidney and some secretory glands also express kininogens
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66)/t34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCWYHPGFSRBQV-WRBAKOPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86030-63-9 | |
| Record name | T-Kinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







